

Technical Whitepaper: (2-Amino-4-methylphenyl)methanol (CAS 81335-87-7)

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Compound of Interest

Compound Name: (2-Amino-4-methylphenyl)methanol

Cat. No.: B1267699

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methylphenyl)methanol, with the CAS number 81335-87-7, is an organic compound featuring a benzyl alcohol scaffold substituted with an amino and a methyl group on the aromatic ring. Its structure presents multiple functional groups that can be synthetically manipulated, making it a potentially valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a summary of its current, albeit limited, publicly available information regarding its biological activity and applications.

Chemical and Physical Properties

(2-Amino-4-methylphenyl)methanol is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1. This data is primarily derived from computational models and supplier specifications.^{[1][2][3]}

Property	Value	Source
CAS Number	81335-87-7	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1][2][3]
Molecular Weight	137.18 g/mol	[1]
IUPAC Name	(2-amino-4-methylphenyl)methanol	[1]
Canonical SMILES	<chem>CC1=CC=C(C(N)=C1)CO</chem>	[1]
Physical Form	Solid	
Purity	≥95% to 98% (as commercially available)	[4][5]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature.	[3]
Computed XLogP3	1.1	[1]
Computed Hydrogen Bond Donor Count	2	[1]
Computed Hydrogen Bond Acceptor Count	2	[1]
Computed Rotatable Bond Count	1	[1]

Synthesis

A plausible and commonly employed method for the synthesis of **(2-Amino-4-methylphenyl)methanol** is the reduction of the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid. A strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is typically used for this transformation.[6][7][8]

Experimental Protocol: Reduction of 2-Amino-4-methylbenzoic Acid

This protocol is a generalized procedure based on standard laboratory practices for LiAlH_4 reductions of carboxylic acids and should be adapted and optimized for specific laboratory conditions.^{[6][9]}

Materials:

- 2-amino-4-methylbenzoic acid
- Lithium Aluminium Hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl Ether
- 10% (v/v) Sulfuric Acid
- Saturated aqueous Sodium Sulfate solution
- Anhydrous Sodium Sulfate
- Silica gel for thin-layer chromatography (TLC)
- Dichloromethane (for TLC)

Procedure:

- **Reaction Setup:** An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flushed with dry nitrogen. A suspension of a molar excess of Lithium Aluminium Hydride in anhydrous THF is prepared in the flask.
- **Addition of Substrate:** A solution of 2-amino-4-methylbenzoic acid in anhydrous THF is added dropwise to the stirred LiAlH_4 suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

- **Reaction Monitoring:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by TLC (eluent: dichloromethane).
- **Quenching:** The reaction flask is cooled in an ice bath, and the excess LiAlH_4 is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. This should be done with extreme care due to the vigorous evolution of hydrogen gas.
- **Workup:** The resulting suspension is diluted with diethyl ether and stirred until a granular precipitate forms. The solid is removed by filtration and washed with diethyl ether.
- **Extraction and Drying:** The combined organic filtrates are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel or by recrystallization to afford **(2-Amino-4-methylphenyl)methanol**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **(2-Amino-4-methylphenyl)methanol**.

Biological Activity and Applications in Drug Development

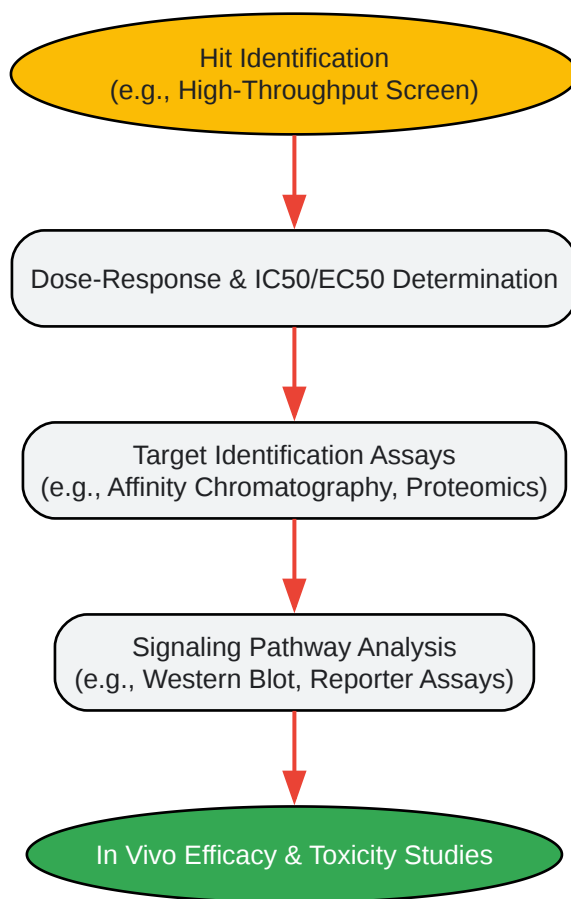
As of the current literature survey, there is a notable absence of specific studies detailing the biological activity or direct applications of **(2-Amino-4-methylphenyl)methanol** in drug development. The compound is primarily available as a chemical intermediate from various suppliers, suggesting its use in the synthesis of more complex molecules.^[10]

The structural motif of aminobenzyl alcohols is present in a range of biologically active compounds. However, without specific screening data for this particular molecule, any discussion of its potential pharmacological role would be speculative. Further research, including biological screening and derivatization studies, is required to elucidate any potential therapeutic applications.

Signaling Pathways and Experimental Workflows

There is currently no publicly available information that directly implicates **(2-Amino-4-methylphenyl)methanol** in any specific signaling pathways. Similarly, detailed experimental workflows involving this compound, beyond its synthesis, are not described in the scientific literature.

Should this molecule be identified as a hit in a biological screen, a typical experimental workflow to characterize its mechanism of action would involve:



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Caption: General experimental workflow for a bioactive compound.

Conclusion

(2-Amino-4-methylphenyl)methanol (CAS 81335-87-7) is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery. While its fundamental chemical and physical properties are documented, there is a significant gap in the scientific literature regarding its biological activity and potential therapeutic applications. The synthetic route via the reduction of 2-amino-4-methylbenzoic acid is a feasible approach for its preparation. Future research efforts should be directed towards the biological evaluation of this compound and its derivatives to explore their potential as new therapeutic agents.

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